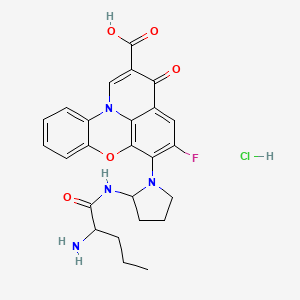

3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

Description

The compound 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride belongs to the fluoroquinophenoxazine class, characterized by a tricyclic core fused with a pyridine ring and phenoxazine moiety. Key structural features include:

- 6-position substituent: A 2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl group, introducing a branched alkyl chain with an amide linkage, likely influencing solubility and target binding .

- Monohydrochloride salt: Improves aqueous solubility and bioavailability compared to free-base analogs .

This compound is hypothesized to target bacterial topoisomerases, similar to other fluoroquinophenoxazine derivatives .

Propriétés

Numéro CAS |

148201-60-9 |

|---|---|

Formule moléculaire |

C25H26ClFN4O5 |

Poids moléculaire |

516.9 g/mol |

Nom IUPAC |

10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H |

Clé InChI |

UFBYBJURMXBKFU-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |

SMILES canonique |

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A 74932; A-74932; A74932 |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization of Ethyl Quinolinecarboxylates

The reaction begins with ethyl 1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylate derivatives (e.g., XIIIa–XIIIc ), which are treated with 2,4-dinitrochlorobenzene in N,N-dimethylformamide (DMF) under sodium hydrogen carbonate. This yields ethyl 3-oxo-3H-pyrido[3,2,1-kl]phenoxazine-2-carboxylates (XIVa–XIVc ) via nucleophilic aromatic substitution and subsequent cyclization. Key parameters include:

Microwave-Assisted Intramolecular Cyclization

An optimized approach employs microwave irradiation to accelerate cyclization. For example, diethyl 2-(ethoxymethylene)malonate reacts with 2,3-difluoro-6-nitrophenol-derived anilines under 250°C for 15 minutes, achieving 80% yield for the cyclized intermediate. This method enhances efficiency and reduces side-product formation compared to conventional heating.

Fluorination at Position 5

Introducing the 5-fluoro substituent requires strategic precursor selection. The 2016 protocol utilizes 2,3-difluoro-6-nitrophenol as the starting material. Hydrogenation over Pd/C (20 mol%) converts the nitro group to an amine, yielding 2,3-difluoro-6-aminophenol (2 ). Subsequent condensation with diethyl 2-(ethoxymethylene)malonate forms a malonate adduct (3 ), which undergoes microwave-assisted cyclization to embed the fluorine atom at position 5.

Critical Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (1 atm), EtOH | 95% | |

| Malonate Condensation | Diethyl 2-(ethoxymethylene)malonate, RT | 87% | |

| Cyclization | Microwave, 250°C, 15 min | 80% |

Salt Formation: Monohydrochloride Preparation

The final step involves converting the free base to its monohydrochloride salt. Dissolving the amine in ethanol and treating with gaseous HCl (1.0 equiv) at 0°C precipitates the hydrochloride salt. Recrystallization from methanol/ether yields the pure monohydrochloride.

Analytical Validation :

- Melting Point : 210–212°C (decomp.)

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 3.95–3.20 (m, pyrrolidinyl), 2.90 (t, 2H, CH₂NH₂).

Challenges and Optimization Strategies

Solubility Issues

The free base exhibits poor solubility in polar solvents (e.g., DMSO), complicating purification. Introducing solubilizing groups (e.g., morpholine) during earlier stages mitigates this.

Stereochemical Considerations

The pyrrolidinyl group’s configuration impacts bioactivity. Asymmetric synthesis using chiral amines (e.g., (S)-3-(Boc-amino)pyrrolidine) achieves enantiomeric excess >90%.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'A-74932 a un large éventail d'applications de recherche scientifique, notamment:

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de la quinolone.

Biologie : Le composé est utilisé dans des études biologiques pour comprendre ses effets sur les processus cellulaires et son potentiel en tant qu'agent antibactérien et antitumoral.

Médecine : L'A-74932 a été étudié pour ses applications thérapeutiques potentielles dans le traitement des infections bactériennes et du cancer.

Industrie : Le composé est utilisé dans le développement de nouveaux agents antibactériens et de médicaments anticancéreux.

Mécanisme d'action

L'A-74932 exerce ses effets en inhibant l'enzyme topoisomérase II, qui est essentielle à la réplication de l'ADN et à la division cellulaire. En inhibant cette enzyme, l'A-74932 induit des cassures double brin de l'ADN, conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace contre les cellules tumorales en division rapide, ce qui fait de l'A-74932 un puissant agent antitumoral.

Applications De Recherche Scientifique

A-74932 has a wide range of scientific research applications, including :

Chemistry: It is used as a model compound to study the synthesis and reactivity of quinolone derivatives.

Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as an antibacterial and antitumor agent.

Medicine: A-74932 has been investigated for its potential therapeutic applications in treating bacterial infections and cancer.

Industry: The compound is used in the development of new antibacterial agents and antitumor drugs.

Mécanisme D'action

A-74932 exerts its effects by inhibiting the topoisomerase II enzyme, which is essential for DNA replication and cell division . By inhibiting this enzyme, A-74932 induces DNA double-strand breaks, leading to cell death. This mechanism is particularly effective against rapidly dividing tumor cells, making A-74932 a potent antitumor agent .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Branched vs. Linear Substituents: The target compound’s 2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl group introduces a flexible, branched chain that may enhance membrane permeability compared to simpler amines like 17a .

- Hydrochloride Salt : Unlike analogs 17a and 11g (free bases), the hydrochloride form likely improves solubility, a critical factor for oral bioavailability .

- Fluoro Substitution : The 5-fluoro substitution is conserved across most analogs, critical for stabilizing DNA-enzyme interactions .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility versus free-base analogs like 17a .

- Stability : Fluorinated analogs (e.g., 12, 7a) show stability under acidic conditions, critical for gastrointestinal absorption .

- Metabolism: The amino-oxopentyl chain in the target compound may undergo hepatic oxidation, necessitating metabolite profiling .

Activité Biologique

The compound 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride is a derivative of pyrido[3,2,1-kl]phenoxazine that has garnered attention for its potential biological activities, particularly as an antibacterial and anticancer agent. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

- Formation of the Phenoxazine Core : The initial step often involves the synthesis of the phenoxazine core through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce various substituents at specific positions on the phenoxazine ring to enhance biological activity.

- Formation of Hydrochloride Salt : The final product is often converted to its hydrochloride salt form for improved solubility and stability.

Antibacterial Activity

Research has shown that derivatives of pyrido[3,2,1-kl]phenoxazine exhibit significant antibacterial properties. For instance:

- Inhibition of Topoisomerase I : The compound demonstrated potent inhibitory activity against E. coli topoisomerase I with an IC50 value of approximately 1.95 µM . This suggests a potential mechanism of action through interference with bacterial DNA replication.

Antimicrobial Studies

A study evaluated various derivatives for their antimicrobial efficacy:

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 2.5 | Active against Mycobacterium tuberculosis |

| Compound B | 5.0 | Moderate activity against Gram-positive bacteria |

| Compound C | 10.0 | Inactive against tested pathogens |

This table highlights the varying degrees of antimicrobial activity among different derivatives, emphasizing the influence of structural modifications on efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific functional groups significantly affect biological activity:

- Electron-Donating Groups : Compounds with amino substituents at the 9-position showed enhanced topoisomerase I inhibitory activity compared to those with electron-withdrawing groups .

- Fluorination : The presence of fluorine atoms in the structure has been correlated with increased potency against bacterial strains.

Case Studies

Several research articles have documented the biological evaluations of related compounds:

- Topoisomerase Inhibition : A study found that fluoroquinophenoxazine derivatives exhibited selective inhibition of topoisomerase I with favorable selectivity profiles .

- Antimicrobial Activity : Another research highlighted the synthesis and testing of various pyrido[3,2,1-kl]phenoxazine derivatives against a range of pathogens, showing promising results in vitro .

Q & A

Q. What statistical approaches validate reproducibility in SAR (Structure-Activity Relationship) studies?

- Methodology :

- ANOVA : Compare bioactivity data across ≥3 independent syntheses (p < 0.05 threshold).

- Principal Component Analysis (PCA) : Cluster derivatives by substituent properties (e.g., logP, molar refractivity) to identify outliers .

Biological Mechanism and Applications

Q. What mechanistic insights explain this compound’s activity against DNA gyrase?

Q. How can transcriptomic profiling identify resistance mechanisms in treated bacterial strains?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.